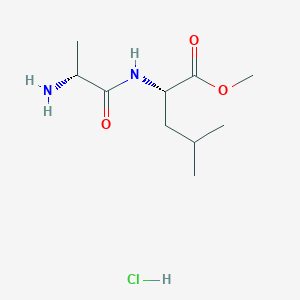

D-Alanyl-L-leucine, methyl ester, hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

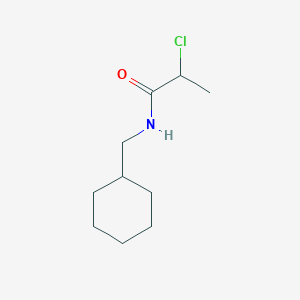

“D-Alanyl-L-leucine, methyl ester, hydrochloride” is a compound used as a building block for the preparation of peptides . It is a versatile reagent commonly used in solution phase peptide synthesis .

Synthesis Analysis

The synthesis of “this compound” involves the use of L-Alanine methyl ester hydrochloride as a starting material . This compound is often used to synthesize dipeptides . A stock solution may be made by dissolving the compound in the solvent of choice. It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) .Molecular Structure Analysis

The molecular formula of “this compound” is C10H20N2O3 . The compound has a molecular weight of 216.277 Da . The InChI key of the compound is IYUKFAFDFHZKPI-AENDTGMFSA-N .Chemical Reactions Analysis

“this compound” is involved in solution phase peptide synthesis . It has been used in the synthesis of alanine isoxazolidide . The reactions of presolvated electrons with glycine methyl ester and N-acetylalanylalanine methyl ester (N-aAAMe) have been investigated by electron spin resonance (ESR) spectroscopy and DFT calculations .Physical And Chemical Properties Analysis

“this compound” has a density of 1.0±0.1 g/cm3 . It has a boiling point of 337.9±22.0 °C at 760 mmHg . The compound has a molar refractivity of 57.2±0.3 cm3 . It is soluble in water at a concentration of 100 mg/ml .Aplicaciones Científicas De Investigación

Hydrolysis Studies : The study by Hay and Pujari (1986) explores the palladium(II)-promoted hydrolysis of methyl esters of glycyl-L-leucine, highlighting the role of peptide esters as tridentate ligands and their rapid hydrolysis due to the high Lewis acidity of Pd(II) (Hay & Pujari, 1986).

Spectroscopic and Electrochemical Studies : Köster et al. (2008) conducted spectroscopic and electrochemical studies on ferrocenyl triazole amino acid and peptide bioconjugates, including L-leucine methyl ester, showing their relevance in bioconjugation chemistry (Köster et al., 2008).

Serum-Catalyzed Hydrolysis Research : Cho and Haynes (1985) synthesized amino acid esters of metronidazole, including leucine, and studied their hydrolysis catalyzed by human serum, contributing to the understanding of ester bond lability in biological systems (Cho & Haynes, 1985).

Lysosomal Accumulation Studies : Reeves (1979) investigated the accumulation of amino acids by lysosomes incubated with amino acid methyl esters like L-[4,5-3H]leucine methyl ester, providing insights into amino acid movements across lysosomal membranes (Reeves, 1979).

Ionic Liquids Derived from Amino Acid Ester Salts : Aslam et al. (2020) explored the use of amino acid ester salt-based ionic liquids, including L-Leucine methyl ester saccharinate, as corrosion inhibitors for mild steel, demonstrating their potential in green chemistry applications (Aslam et al., 2020).

Chiral Conducting Surfaces Research : McTiernan, Omri, and Chahma (2010) synthesized polythiophenes bearing L-leucine and studied their electrochemical properties, highlighting their application in creating chiral conducting surfaces (McTiernan, Omri, & Chahma, 2010).

Enzymatic Studies for Amino Acid Derivatives : Zheng et al. (2018) focused on the enzymatic resolution of N-acetyl-DL-alanine methyl ester using immobilized Escherichia coli cells, contributing to biocatalysis and synthesis of amino acid derivatives (Zheng et al., 2018).

Skin Permeation Enhancer Research : Zheng et al. (2020) developed novel ionic liquids based on amino acids, including L-leucine methyl ester hydrochloride, as skin permeation enhancers, showing their potential in transdermal drug delivery systems (Zheng et al., 2020).

Enzymatic Synthesis Studies : Vijayakumar et al. (2004) conducted enzymatic synthesis of L-leucyl esters of glucose, demonstrating the potential of amino acid esters in biotechnological applications (Vijayakumar et al., 2004).

Mecanismo De Acción

Target of Action

D-Alanyl-L-leucine, methyl ester, hydrochloride is a dipeptide that acts as a source donor of L-Leucine

Mode of Action

It’s known that it can be used as a starting material in the synthesis of other compounds .

Biochemical Pathways

The compound is involved in the solution phase peptide synthesis . It’s often used to synthesize dipeptides

Action Environment

It’s known that it should be stored at -20°c, sealed storage, away from moisture .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl (2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-6(2)5-8(10(14)15-4)12-9(13)7(3)11;/h6-8H,5,11H2,1-4H3,(H,12,13);1H/t7-,8+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHYLMJQPYGQBM-WLYNEOFISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

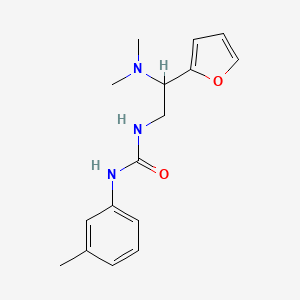

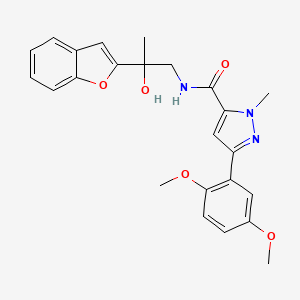

![N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2955156.png)

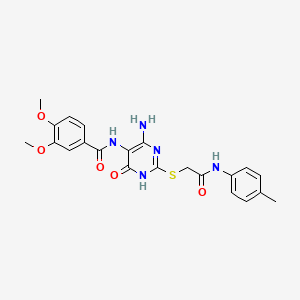

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2955164.png)

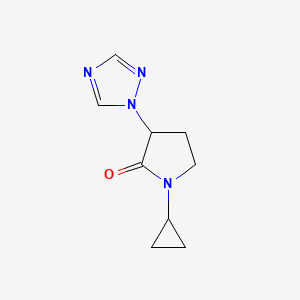

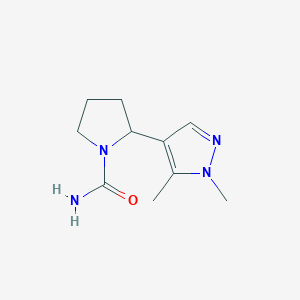

![2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2955169.png)

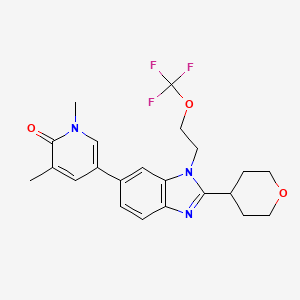

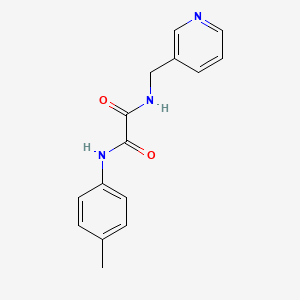

![5-ethyl-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2955173.png)